N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features two benzene rings substituted with methoxy and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 3,4-dimethoxybenzyl chloride to introduce the benzyl group. Finally, the compound is coupled with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzyl and benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl or benzamide derivatives.
Scientific Research Applications
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
- **N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
- **N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide
Uniqueness
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups on the benzene rings, which may enhance its solubility and stability. Additionally, the specific substitution pattern on the thiadiazole ring may confer unique biological activities compared to other similar compounds.
Properties
CAS No. |
5851-22-9 |
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Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C22H25N3O5S/c1-5-29-17-10-8-15(13-19(17)30-6-2)21(26)23-22-25-24-20(31-22)12-14-7-9-16(27-3)18(11-14)28-4/h7-11,13H,5-6,12H2,1-4H3,(H,23,25,26) |
InChI Key |
AWDVFPYYZVLWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC)OCC |
Origin of Product |
United States |
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